molecular formula C20H23N3O2S B2841332 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol CAS No. 315698-26-1

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol

Cat. No. B2841332
CAS RN: 315698-26-1
M. Wt: 369.48
InChI Key: SAAMDLFHGJROHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Corrosion Inhibition

Research on 8-Hydroxyquinoline-based piperazine derivatives, including compounds similar to 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol, has shown significant potential in corrosion inhibition. These compounds have been investigated for their effectiveness as corrosion inhibiting additives for steel in acidic environments. The derivatives were found to significantly improve the anti-corrosion properties of steel, with their efficiency depending on temperature, amount, and chemical structure. The compounds form a protective layer on the steel surface, thereby reducing corrosion rate through a mixed-type inhibitory activity (El faydy et al., 2020).

Antimicrobial Activity

Quinoline derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. Studies have synthesized and evaluated the antibacterial efficacy of these compounds against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some quinolone agents bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have shown promising results, highlighting the potential of these derivatives as antibacterial agents (Letafat et al., 2007).

Anticancer Properties

Recent research has focused on the synthesis and evaluation of quinoline derivatives for their anticancer activities. Studies involving compounds with structures similar to this compound have demonstrated promising results against various cancer cell lines, including human breast cancer and leukemia cells. These compounds have been shown to exhibit anti-proliferative activities, underscoring their potential in cancer treatment research (Parveen et al., 2017).

Anti-Leishmanial Activity

The quinolinamine derivative 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, structurally related to this compound, has been investigated for its effectiveness against Leishmania donovani infections. This research highlights the potential of quinoline derivatives in developing treatments for parasitic infections (Johnson & Werbel, 1983).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and other hazards. This information is important for safe handling and disposal of the compound .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

properties

IUPAC Name

7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-13-12-22-8-10-23(11-9-22)19(17-4-2-14-26-17)16-6-5-15-3-1-7-21-18(15)20(16)25/h1-7,14,19,24-25H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAMDLFHGJROHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333269
Record name 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4249585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

315698-26-1
Record name 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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